molecular formula C9H19NS B1425385 [1-Cyclopropyl-2-(propylthio)ethyl]methylamine CAS No. 1339355-69-9

[1-Cyclopropyl-2-(propylthio)ethyl]methylamine

Cat. No. B1425385
M. Wt: 173.32 g/mol
InChI Key: NBQNJHADYKLNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

[1-Cyclopropyl-2-(propylthio)ethyl]methylamine has a molecular formula of C9H19NS and a molecular weight of 173.32 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

S-adenosylmethionine (SAM) Applications

SAM is a biological sulfonium compound that serves as a major biological methyl donor in methyltransferase-catalyzed reactions. It is utilized in synthesizing cyclopropyl fatty acids, amino groups in biotin synthesis, ribosyl groups in modified nucleosides in tRNAs, and aminopropyl groups in the synthesis of ethylene and polyamines. The carbon centers adjacent to the positively charged sulfur atom in SAM are key in these reactions, and SAM also acts as a source of 5'-deoxyadenosyl radicals, which initiate various metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).

Enamines from Cyclopropylketones

Enamines derived from cyclopropyl-methyl-, -ethyl-, and -cyclopentylketone are prepared via reaction with secondary amines and TiCl4. These compounds exhibit a vinylcyclopropane structure, as evidenced by NMR. The study demonstrates the flexibility in synthesizing various cyclopropyl-based compounds (Pocar, Stradi, & Trimarco, 1975).

Cyclopropyl Group in Heterocyclic Compounds

The study of cyclopropanone and methylamine interactions reveals the formation of a variety of heterocycles containing unruptured (spiro-)cyclopropyl groups. This research provides insights into the unique behavior of cyclopropyl groups in creating complex molecular structures (Van Tilborg, Steinberg, & Boer, 1974).

Polyamine Analogue-Induced Programmed Cell Death

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) represents a class of antitumor agents that induce programmed cell death (PCD) in sensitive cell types. CPENSpm's mechanism of action involves the induction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2, suggesting a potential basis for differential sensitivity in antineoplastic treatments (Ha, Woster, Yager, & Casero, 1997).

Safety And Hazards

[1-Cyclopropyl-2-(propylthio)ethyl]methylamine is classified as an irritant .

properties

IUPAC Name

1-cyclopropyl-N-methyl-2-propylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS/c1-3-6-11-7-9(10-2)8-4-5-8/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNJHADYKLNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C1CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Cyclopropyl-2-(propylthio)ethyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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